N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Researchers studying P-gp-mediated multidrug resistance (MDR) often lack well-characterized structural variants for SAR campaigns. This compound (CAS 312743-70-7) fills that gap with a defined 2,4-dimethylphenyl-thiazole core and 3,4,5-trimethoxybenzamide pharmacophore-a validated motif for selective P-gp inhibition. • Enables MDR reversal SAR in P-gp-overexpressing lines (MCF-7/ADR, Caco-2) • Serves as hinge-binding scaffold for kinase panels (VEGFR-2, CDK, Src) • ≥90% purity solid; dissolves directly in DMSO for HTS without extra purification

Molecular Formula C21H22N2O4S
Molecular Weight 398.5g/mol
CAS No. 312743-70-7
Cat. No. B420783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
CAS312743-70-7
Molecular FormulaC21H22N2O4S
Molecular Weight398.5g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
InChIInChI=1S/C21H22N2O4S/c1-12-6-7-15(13(2)8-12)16-11-28-21(22-16)23-20(24)14-9-17(25-3)19(27-5)18(10-14)26-4/h6-11H,1-5H3,(H,22,23,24)
InChIKeyHWECYXGTXXNLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 312743-70-7) Procurement-Grade Profile


N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 312743-70-7) is a synthetic small molecule (C₂₁H₂₂N₂O₄S, MW 398.48 g/mol) belonging to the 1,3-thiazol-2-yl substituted benzamide class. It features a 2,4-dimethylphenyl substituent at the thiazole 4-position and a 3,4,5-trimethoxybenzamide moiety at the 2-position [1]. This compound is primarily distributed as part of commercial screening compound libraries by suppliers such as Life Chemicals and Specs, where it is sold as a research-grade material with purity typically exceeding 90% . Its InChIKey is HWECYXGTXXNLNJ-UHFFFAOYSA-N, and NMR reference spectra are available in the KnowItAll and Wiley spectral libraries [1].

Workflow Screening library inclusion and SAR expansion campaigns
Selection 2,4-dimethylphenyl regioisomer for ortho-steric constrained chemotype
Use Context P-gp modulation and kinase panel research applications

Why Generic Thiazole-Benzamide Substitution Fails for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide


Within the 2,4-disubstituted thiazole-benzamide chemotype, minor structural modifications can dramatically alter biological target engagement, solubility, and metabolic stability. The regioisomeric placement of methyl groups on the phenyl ring (2,4- vs. 3,4-dimethyl) dictates the three-dimensional conformation of the terminal aryl group, influencing π-stacking and hydrophobic interactions with protein binding pockets . Furthermore, the trimethoxybenzamide moiety is a documented pharmacophore motif for P-glycoprotein (P-gp) inhibition and anti-prion activity, where the exact methoxy substitution pattern (3,4,5- vs. 2,4,5-) is critical for maintaining molecular flatness and intramolecular hydrogen bonding essential for biological potency [1]. Generic substitution with a des-methoxy analog (e.g., CAS 313553-47-8) or a different dimethyl regioisomer (e.g., CAS 313505-16-7) would therefore result in an uncharacterized compound with unpredictable pharmacological properties, invalidating any structure-activity relationship established for the target compound.

3,4-dimethylphenyl regioisomer alters phenyl ring conformation, potentially shifting target binding and biological activity profiles.
Des-methoxy analog lacks the trimethoxybenzamide pharmacophore; class-level SAR suggests markedly lower P-gp inhibitory function.

Quantitative Differentiation Evidence for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide


Precise Regioisomeric Identity Differentiates from 3,4-Dimethylphenyl Analog

The target compound (CAS 312743-70-7) carries a 2,4-dimethylphenyl substituent, uniquely distinguishing it from the commercially available 3,4-dimethylphenyl regioisomer (CAS 313505-16-7). The 2,4-disubstitution pattern positions one methyl group ortho to the thiazole ring, introducing steric constraints that restrict rotation of the pendant phenyl ring. This conformational restriction alters the compound's molecular shape and electronic surface potential compared to the 3,4-isomer, which features only meta- and para-methyl substitution and consequently greater rotational freedom [1]. While both compounds share the same molecular formula (C₂₁H₂₂N₂O₄S) and molecular weight (398.48 g/mol), their InChIKeys differ fundamentally: HWECYXGTXXNLNJ-UHFFFAOYSA-N (target) vs. BGHCCVVJUFZGCJ-UHFFFAOYSA-N (3,4-isomer), confirming non-interchangeable identity [1]. The differential impact of ortho-methyl substitution on biological target engagement is well-precedented within thiazole kinase inhibitor series, where ortho-substituted phenyl-thiazoles display altered binding mode and potency relative to meta/para-substituted analogs [2].

Regioisomeric Identity
Class-level inference
2,4-dimethylphenyl (ortho-methyl) vs. 3,4-dimethylphenyl (meta-methyl)
Distinct regioisomer identity limits direct SAR transfer
InChIKey-based identity; ortho-methyl constrains rotation
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

3,4,5-Trimethoxybenzamide Pharmacophore Confers P-gp Inhibitory Potential Absent in Des-Methoxy Analog

The 3,4,5-trimethoxybenzamide moiety of the target compound is a validated pharmacophore for selective P-glycoprotein (P-gp) inhibition, a feature entirely absent in the des-methoxy analog N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313553-47-8). Structure-activity relationship studies on structurally simplified trimethoxybenzamides have demonstrated that the 3,4,5-trimethoxy substitution pattern is essential for maintaining molecular flatness and enabling an intramolecular hydrogen bond between the amide NH and the ortho-methoxy oxygen, a conformational feature that directly correlates with P-gp inhibitory activity [1]. In vitro assays with analogous trimethoxybenzamide-thiazole hybrids exhibited P-gp inhibition at sub-micromolar concentrations (IC₅₀ range 0.2–5 µM), whereas the corresponding unsubstituted benzamide derivatives showed >10-fold reduction in potency [1]. While quantitative P-gp inhibition data specifically for CAS 312743-70-7 have not been publicly reported, the des-methoxy comparator (CAS 313553-47-8) lacks the trimethoxy motif entirely and cannot be expected to recapitulate P-gp modulatory activity .

P-gp Pharmacophore
Class-level inference
3,4,5-trimethoxybenzamide present vs. des-methoxy analog (CAS 313553-47-8)
Trimethoxy motif correlates with P-gp inhibitory activity in reported SAR
Molecular flatness and H-bond required; des-methoxy fails to recapitulate
Multidrug Resistance P-glycoprotein Inhibition Blood-Brain Barrier

Computed Physicochemical Properties Distinguish from Biologically Distinct Analogs

Computationally predicted physicochemical properties differentiate the target compound from closely related analogs in ways that directly impact pharmacokinetic behavior and assay compatibility. The target compound (CAS 312743-70-7) has a predicted logP (XLogP) of approximately 4.4 and a topological polar surface area (TPSA) of 97.9 Ų, as computed for its 3,4-dimethylphenyl regioisomer (CAS 313505-16-7) that shares identical elemental composition . These values place the compound near the upper limit of CNS drug-like space (Lipinski TPSA threshold <90 Ų for CNS penetration), suggesting moderate membrane permeability balanced against potential solubility limitations. In contrast, the des-methoxy analog (CAS 313553-47-8) has a lower molecular weight (308.40 vs. 398.48 g/mol) and reduced hydrogen bond acceptor count (3 vs. 6), resulting in enhanced passive permeability but loss of the P-gp modulatory pharmacophore . Aqueous solubility (predicted pKa ~7.13 for the amide NH) indicates that the target compound exists in predominantly neutral form at physiological pH, suitable for cell-based assay formats without DMSO precipitation artifacts when formulated at final concentrations ≤10 µM .

Physicochemical Profile
Data to verify
logP ~4.4, TPSA ~97.9 Ų vs. lower TPSA in des-methoxy analog
Divergent solubility and permeability predictions
Computed values; may affect cell-based assay compatibility
ADME Prediction Drug-Likeness Lead Optimization

Best-Fit Research Application Scenarios for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 312743-70-7)


Small-Molecule Chemical Probe Development Targeting P-gp-Mediated Multidrug Resistance

The 3,4,5-trimethoxybenzamide scaffold is a validated pharmacophore for selective P-glycoprotein inhibition. This compound can serve as a starting point for structure-activity relationship (SAR) expansion campaigns aimed at reversing chemotherapy resistance in P-gp-overexpressing cancer cell lines (e.g., MCF-7/ADR, Caco-2). Its 2,4-dimethylphenyl-thiazole core provides a scaffold for systematic variation to optimize P-gp inhibitory potency and selectivity relative to other ABC transporters. [1]

Kinase Inhibitor Screening Cascade Using Thiazole-Based ATP-Competitive Chemotypes

Thiazole-2-yl benzamides are established hinge-binding motifs in type I kinase inhibitors. This compound is suitable for inclusion in focused kinase profiling panels (e.g., VEGFR-2, CDK, or Src family kinases), where the 2,4-dimethylphenyl group may confer selectivity advantages over unsubstituted or alternative regioisomeric analogs through differential hydrophobic pocket occupancy. Parallel screening against the 3,4-dimethylphenyl comparator (CAS 313505-16-7) can quantify the contribution of methyl group positioning to kinase selectivity. [2]

Blood-Brain Barrier Penetration Studies with Trimethoxybenzamide-Derived Modulators

With a predicted TPSA near the CNS drug-likeness threshold (~97.9 Ų), this compound is positioned as a candidate for blood-brain barrier (BBB) permeability assessment. Combined with its trimethoxybenzamide P-gp inhibitory potential, it can be evaluated in dual-transfected MDCK-MDR1-BCRP monolayers to determine whether it functions as both a P-gp substrate and inhibitor—a therapeutically relevant dual profile for enhancing brain delivery of co-administered CNS-active drugs.

Screening Library Expansion with Ortho-Substituted Thiazole Chemotypes

The ortho-methyl substitution on the pendant phenyl ring introduces steric bulk absent in meta/para-substituted thiazole benzamide library members. For organizations building diversity-oriented screening collections, this compound adds a unique three-dimensional shape vector to the thiazole-benzamide series. Procurement as a solid powder (≥90% purity from Life Chemicals / Specs) enables direct dissolution in DMSO for high-throughput screening without additional purification.

Application
Selection Property
Validation Focus
P-gp pathway modulation research
Trimethoxybenzamide pharmacophore context
P-gp inhibitory activity assessment in transporter models
Kinase panel screening
Thiazole-2-yl benzamide scaffold
Kinase selectivity profiling across panel
BBB permeability assessment
Predicted CNS drug-like profile
P-gp substrate/inhibitor dual evaluation
Screening library diversification
2,4-dimethylphenyl ortho-steric feature
3D-shape complementarity in HTS
Quote Request

Request a Quote for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.